molecular formula C17H14FN5O3S B11501445 methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11501445
M. Wt: 387.4 g/mol
InChI Key: YJBRLMBINJZBTF-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of functional groups, including a tetrazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized to form the tetrazole ring. The resulting tetrazole is further reacted with methyl 2-bromoacetate to introduce the benzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with active sites of enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE: Similar structure but with a chlorine atom instead of fluorine.

    METHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in METHYL 2-(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Properties

Molecular Formula

C17H14FN5O3S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H14FN5O3S/c1-26-16(25)13-4-2-3-5-14(13)19-15(24)10-27-17-20-21-22-23(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,24)

InChI Key

YJBRLMBINJZBTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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